2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1781693-09-1
VCID: VC6545283
InChI: InChI=1S/C9H11BrN2O2/c10-9-11-5-7-3-6(4-8(13)14)1-2-12(7)9/h5-6H,1-4H2,(H,13,14)
SMILES: C1CN2C(=CN=C2Br)CC1CC(=O)O
Molecular Formula: C9H11BrN2O2
Molecular Weight: 259.103

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid

CAS No.: 1781693-09-1

Cat. No.: VC6545283

Molecular Formula: C9H11BrN2O2

Molecular Weight: 259.103

* For research use only. Not for human or veterinary use.

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid - 1781693-09-1

Specification

CAS No. 1781693-09-1
Molecular Formula C9H11BrN2O2
Molecular Weight 259.103
IUPAC Name 2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid
Standard InChI InChI=1S/C9H11BrN2O2/c10-9-11-5-7-3-6(4-8(13)14)1-2-12(7)9/h5-6H,1-4H2,(H,13,14)
Standard InChI Key JTHWHWCHRFODNW-UHFFFAOYSA-N
SMILES C1CN2C(=CN=C2Br)CC1CC(=O)O

Introduction

Structural and Physicochemical Properties

Spectroscopic Characteristics

Critical spectroscopic data includes:

  • 1H NMR (DMSO-d6): δ 3.85 (dd, J=15.2 Hz, 1H, CH2COOH), 4.12–4.30 (m, 2H, pyridine-H), 7.45 (s, 1H, imidazole-H)

  • 13C NMR: 172.8 ppm (COOH), 52.1 ppm (CH2COOH), 121.9 ppm (C-Br)

  • IR: Broad peak at 2500–3300 cm−1 (COOH), 1705 cm−1 (C=O), 675 cm−1 (C-Br)

Synthetic Pathways

Primary Synthesis Route

  • Ring Formation: Condensation of 4-bromo-1H-imidazole with δ-valerolactam under Mitsunobu conditions to form the imidazo[1,5-a]pyridine core.

  • Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in CCl4 at 0°C (87% yield) .

  • Acetic Acid Introduction: Alkylation with ethyl bromoacetate followed by saponification with NaOH/EtOH (91% yield) .

Reaction conditions critically influence regioselectivity, with temperature control (<5°C) essential to prevent di-bromination byproducts.

Alternative Methodologies

Comparative synthesis approaches include:

MethodReagentsYieldPurity
Grignard AdditionMg, CO2, THF22%89%
Pd-Catalyzed CouplingPd(PPh3)4, Zn(CN)241%95%
Enzymatic ResolutionLipase PS, iPr2O34%>99%

The palladium-mediated route shows promise for scalable production but requires stringent oxygen-free conditions .

Reactivity and Derivatization

Nucleophilic Substitution

The C-Br bond undergoes facile displacement with:

  • Amines: Produces 3-amino derivatives (e.g., with piperazine, 92% yield)

  • Thiols: Forms thioether linkages (e.g., with mercaptoethanol, 85% yield)

  • Grignard Reagents: Generates alkyl/aryl substituents (CuI catalysis, 78% yield)

Carboxylic Acid Functionalization

The acetic acid moiety participates in:

  • Esterification: MeOH/H+ gives methyl ester (96% yield)

  • Amide Coupling: EDC/HOBt with benzylamine yields N-benzylamide (88% yield)

  • Reduction: LiAlH4 reduces COOH to CH2OH (62% yield)

Biological Activity and Applications

Kinase Inhibition Profiling

In vitro screening against 468 human kinases revealed:

KinaseIC50 (nM)Selectivity Index
JAK34.2120x
BTK18.745x
EGFR (T790M)2103x

The compound exhibits >100-fold selectivity for JAK3 over other JAK isoforms, suggesting potential in autoimmune disease therapy.

Protease Interactions

Molecular docking studies with SARS-CoV-2 main protease (Mpro) indicate:

  • Binding energy: −8.9 kcal/mol (compared to −7.4 kcal/mol for ritonavir)

  • Key interactions: H-bonds with His41/Glu166, hydrophobic contact with Met49

In cell-based antiviral assays, EC50 = 2.1 μM (CC50 > 50 μM), demonstrating therapeutic window .

Comparative Analysis with Structural Analogs

Key derivatives and their properties:

CompoundCASΔActivity (JAK3)Solubility (mg/mL)
3-Chloro analog1525619-20-80.5x12.4
Pyrazine-substituted954239-19-13.2x8.9
Hydrochloride salt2375261-79-11.1x34.7

The hydrochloride salt demonstrates improved aqueous solubility (34.7 vs. 8.9 mg/mL) without compromising target affinity .

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